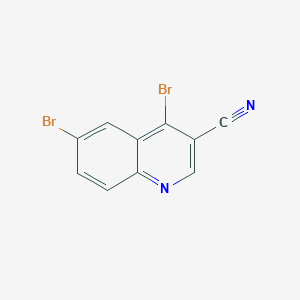
4,6-Dibromoquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4Br2N2 and a molecular weight of 311.96 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the quinoline ring and a cyano group at the 3 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of quinoline-3-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 4,6-Dibromoquinoline-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination step is carefully controlled to prevent over-bromination and to maximize yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dibromoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 in aqueous or acidic conditions.
Major Products Formed
Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of 4,6-dibromoquinoline-3-amine.
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
4,6-Dibromoquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromoquinoline-3-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atoms and cyano group may play a role in its biological activity by interacting with enzymes or receptors. The compound may also undergo metabolic transformations that contribute to its effects .
Comparación Con Compuestos Similares
Similar Compounds
4,8-Dibromoquinoline-3-carbonitrile: Similar structure but with bromine atoms at the 4 and 8 positions.
4,6-Dichloroquinoline-3-carbonitrile: Similar structure but with chlorine atoms instead of bromine.
4,6-Dibromoquinoline-3-carboxamide: Similar structure but with a carboxamide group instead of a cyano group.
Uniqueness
4,6-Dibromoquinoline-3-carbonitrile is unique due to its specific substitution pattern and the presence of both bromine atoms and a cyano group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H4Br2N2 |
|---|---|
Peso molecular |
311.96 g/mol |
Nombre IUPAC |
4,6-dibromoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4Br2N2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-3,5H |
Clave InChI |
LFKZAYXEDMFYFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C(=C2C=C1Br)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloropyrido[2,3-d]pyrimidine](/img/structure/B13010635.png)
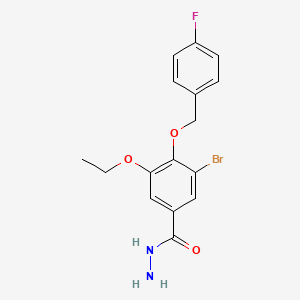
![4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13010644.png)
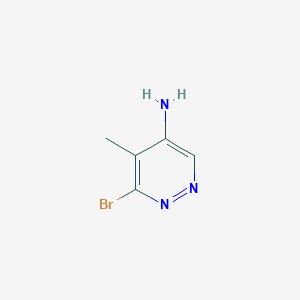
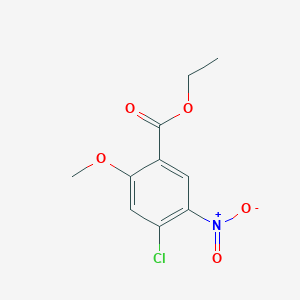
![[3-[(2R)-2-amino-3-hexadecanoyloxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13010661.png)


![6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13010683.png)
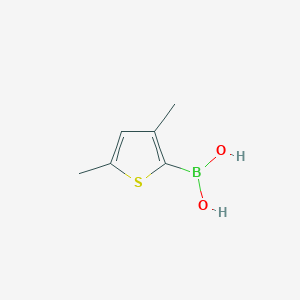
![4-methoxy-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13010695.png)
